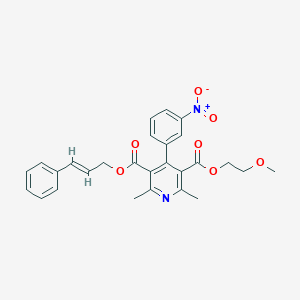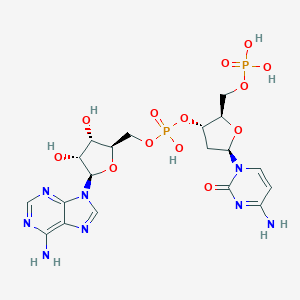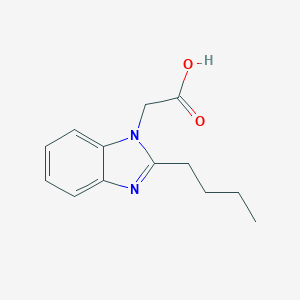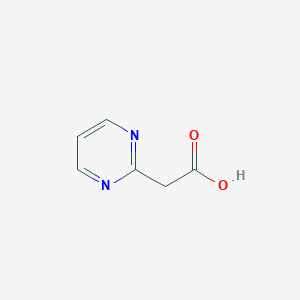
(E)-Dehydro Cilnidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both L-type and N-type calcium channels, making it effective in treating hypertension. This compound retains these properties while offering unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dehydro Cilnidipine involves the dehydrogenation of Cilnidipine. This process typically requires the use of dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen-free conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-Dehydro Cilnidipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions in an aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(E)-Dehydro Cilnidipine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers.
Biology: Investigated for its effects on calcium signaling pathways in various cell types.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension and related comorbidities.
Industry: Utilized in the development of new pharmaceutical formulations with improved bioavailability and efficacy.
Mechanism of Action
(E)-Dehydro Cilnidipine exerts its effects by blocking L-type and N-type calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it causes vasodilation and reduces blood pressure. Additionally, the blockade of N-type calcium channels at sympathetic nerve terminals reduces the release of norepinephrine, further contributing to its antihypertensive effects.
Comparison with Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker, primarily acting on L-type calcium channels.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Felodipine: Similar to Cilnidipine but lacks the dual action on N-type calcium channels.
Uniqueness: (E)-Dehydro Cilnidipine stands out due to its dual action on both L-type and N-type calcium channels, providing a more comprehensive approach to managing hypertension. Its unique chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other calcium channel blockers.
Properties
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFIMQINDZDT-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)




![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

![2-[(METHYLAMINO)METHYL]PYRIDINE](/img/structure/B151154.png)





